[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol
Overview
Description
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2,6-dichlorobenzyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: SOCl2, PBr3, reflux conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Secondary amines, alcohols.
Substitution: Halides, amines.
Scientific Research Applications
Chemistry: In chemistry, [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: Its structural features make it a candidate for the development of new drugs targeting specific biological pathways .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as an active pharmaceutical ingredient (API) in the development of drugs for treating various diseases, including neurological disorders and infections .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. It may be employed as a precursor in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the function of certain enzymes by blocking their active sites or altering their conformation . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2,6-Dichlorobenzyl)piperazine: Similar in structure but lacks the hydroxymethyl group.
2,6-Dichlorobenzylamine: Contains the 2,6-dichlorobenzyl group but with an amine instead of a piperidine ring.
2,6-Dichlorobenzeneboronic acid: Contains the 2,6-dichlorobenzyl group but with a boronic acid functional group
Uniqueness: The uniqueness of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methanol lies in its combination of the piperidine ring and the hydroxymethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c14-12-2-1-3-13(15)11(12)8-16-6-4-10(9-17)5-7-16/h1-3,10,17H,4-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNKVBVIAXFGNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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